Potassium glutamate(1-) hydrate
Description
Contextualization within Modern Chemical Sciences
In the landscape of modern chemical sciences, potassium glutamate(1-) hydrate (B1144303) holds a multifaceted role. It is recognized primarily as a flavor enhancer in the food industry, providing an umami taste and often serving as a substitute for monosodium glutamate (B1630785) (MSG) for individuals seeking to reduce their sodium intake. wikipedia.orgontosight.aiatamanchemicals.com
Beyond its applications in food science, the compound is significant in the realm of biochemistry and molecular biology. wikipedia.org As a salt of glutamic acid, it is related to the most common excitatory neurotransmitter in the central nervous system. nih.govinvivochem.com This connection places it within the broader context of neurochemistry research. Furthermore, its properties as a salt influence the stability and function of biological macromolecules, a key area of study in structural biology and biophysical chemistry. nih.gov In cell culture, it is used as a component of non-essential amino acid solutions. himedialabs.comsigmaaldrich.com
Significance in Contemporary Chemical Research
The contemporary research significance of potassium glutamate is highlighted by its use as a tool to understand fundamental biological and chemical processes. In microbiology, it is studied for its role as a cytoplasmic salt in organisms like Escherichia coli, where it accumulates under osmotic stress and functions as an osmoprotectant. nih.gov Research has shown that potassium glutamate can act as a transcriptional inhibitor, mediating a global transcription switch in bacteria by directly inhibiting RNA polymerase binding to certain promoters. nih.gov
In the field of biophysics, it is used to investigate the forces that drive protein folding and assembly. nih.gov Studies comparing its effects to other salts in the Hofmeister series help to elucidate how different ions interact with protein functional groups, thereby affecting protein stability and interactions with other molecules like DNA. nih.gov Research has also explored its effects on synaptic transmission, finding that elevated concentrations can selectively depress glutamate signaling, suggesting a potential neuromodulatory role. nih.gov
Evolution of Academic Inquiry on Glutamate Salts
The scientific journey of glutamate salts began with the discovery of glutamic acid in 1866 by German chemist Karl Heinrich Ritthausen. researchgate.net However, it was the work of Professor Kikunae Ikeda at the Tokyo Imperial University in 1908 that truly ignited academic and commercial interest. researchgate.netwikipedia.org Ikeda isolated glutamic acid from kombu seaweed as the source of a distinct taste he named "umami." researchgate.netwikipedia.org He found that the monosodium salt, MSG, was the most soluble and flavorful form, leading to its industrial production. researchgate.net
Early production relied on extracting glutamate from vegetable proteins. researchgate.net The 1950s and 1960s saw the development of chemical synthesis methods. researchgate.net A major shift occurred with the advent of fermentation processes in 1956, which remain the primary method of production today due to their cost-effectiveness. researchgate.net
The focus of academic inquiry has also evolved significantly. Initial research centered on the production and flavor-enhancing properties of glutamate salts. researchgate.netipinnovative.com Over time, particularly from the 1950s, research expanded into the physiological roles of glutamate, establishing it as a key neurotransmitter. nih.govnih.gov This led to the classification of various glutamate receptors (e.g., NMDA, AMPA, kainate) in the 1970s and 1980s, revolutionizing the understanding of synaptic transmission and plasticity. nih.govnih.gov More recent research delves into the specific biophysical effects of different glutamate salts, such as potassium glutamate, on cellular processes like transcription and protein stability. nih.govnih.gov
Chemical and Physical Properties
Below are tables detailing the identifiers and physicochemical properties of Potassium Glutamate(1-) Hydrate.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | potassium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate nih.gov |
| Molecular Formula | C₅H₁₀KNO₅ nih.gov |
| CAS Number | 6382-01-0 (monohydrate); 19473-49-5 (anhydrous) nih.gov |
| PubChem CID | 23695977 (monohydrate) nih.gov |
| InChI Key | XIBUKSQTWSKJMQ-QTNFYWBSSA-M nih.gov |
| Synonyms | Monopotassium L-glutamate monohydrate, MPG, E622 wikipedia.orgnih.govatamanchemicals.com |
This table is interactive. You can sort and filter the data.
Table 2: Physicochemical Data
| Property | Value |
| Molar Mass | 203.23 g/mol (monohydrate) nih.gov |
| Appearance | White, practically odorless crystalline powder nih.gov |
| Solubility | Freely soluble in water; practically insoluble in ethanol (B145695) or ether nih.gov |
| pH | 6.7 - 7.3 (2% solution) nih.gov |
| Optical Rotation | [α]D/20: +22.5° to +24.0° (10% solution in 2N HCl) nih.gov |
| Hydrogen Bond Donor Count | 3 nih.gov |
| Hydrogen Bond Acceptor Count | 6 nih.gov |
| Rotatable Bond Count | 4 nih.gov |
This table is interactive. You can sort and filter the data.
Detailed Research Findings
Recent research has provided significant insights into the specific mechanisms of action of potassium glutamate at the molecular level.
A study published in The EMBO Journal revealed the dual role of potassium glutamate during bacterial osmoregulation. While it serves as a temporary osmoprotectant after hyper-osmotic shock, it also functions as a global transcriptional inhibitor. The research demonstrated that potassium glutamate can directly inhibit the binding of RNA polymerase to ribosomal promoters, thereby downregulating the transcription of a large set of genes. This action allows the cell to redirect resources towards expressing genes necessary for long-term adaptation to high osmolarity. This suggests that the salt acts as a direct effector molecule, mediating a widespread transcriptional switch without the need for intermediary protein repressors or activators. nih.gov
Another significant area of research focuses on the biophysical effects of potassium glutamate on protein stability, placing it within the context of the Hofmeister series. A study in Biochemistry investigated the interactions of potassium glutamate with various protein functional groups. The findings indicate that the stabilizing effect of potassium glutamate on folded proteins arises from unfavorable interactions with hydrocarbon groups and amide oxygens that become exposed during protein unfolding. This chemical exclusion of the salt from the protein's hydration layer is a key factor in its ability to promote protein folding and assembly, making it a more effective stabilizer than potassium chloride for protein-nucleic acid complexes. nih.gov
In neuroscience, investigations into the effect of potassium levels on synaptic function have utilized glutamate signaling as a key metric. Research in the Journal of Neuroscience has shown that elevated extracellular potassium selectively depresses glutamatergic synaptic transmission. The study found that increased potassium concentrations led to a higher failure rate of action potential conduction in excitatory neurons, which quantitatively accounts for a significant portion of the observed synaptic depression. This suggests a unique neuromodulatory mechanism where potassium levels can act as a brake on runaway excitation in the hippocampus. nih.gov
Properties
Molecular Formula |
C5H10KNO5 |
|---|---|
Molecular Weight |
203.23 g/mol |
IUPAC Name |
potassium;2-amino-5-hydroxy-5-oxopentanoate;hydrate |
InChI |
InChI=1S/C5H9NO4.K.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-1 |
InChI Key |
XIBUKSQTWSKJMQ-UHFFFAOYSA-M |
Canonical SMILES |
C(CC(=O)O)C(C(=O)[O-])N.O.[K+] |
Origin of Product |
United States |
Synthetic Pathways and Preparative Methodologies for Potassium Glutamate 1 Hydrate and Its Analogs
Chemical Synthesis Approaches to Glutamate (B1630785) Derivatives
Chemical synthesis provides versatile routes to glutamate derivatives, often starting from readily available precursors. These methods can be tailored to produce specific isomers and functionalized analogs.
Historically, acrylonitrile (B1666552) has been a key precursor in the industrial synthesis of glutamic acid. The process typically involves the hydroformylation of acrylonitrile to produce cyanopropionaldehyde, followed by the Strecker synthesis, which introduces an amino group and a nitrile group. Subsequent hydrolysis of the resulting aminonitrile yields racemic glutamic acid. A crucial step in this route is the optical resolution of the racemic mixture to isolate the desired L- or D-enantiomer.
Glutamic acid can be transformed into acrylonitrile in a two-step procedure that involves an oxidative decarboxylation to 3-cyanopropanoic acid, followed by a decarbonylation-elimination reaction. rsc.org There is also a method for the electrochemical synthesis of green acrylonitrile using the biogenic amino acid D,L-glutamic acid as a substrate by utilizing electro-oxidative decarboxylation and non-Kolbe electrolysis. researchgate.net
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis for producing chiral amino acid precursors. researchgate.net Enzymes such as aminotransferases and dehydrogenases are pivotal in the stereoselective synthesis of glutamate analogs. springernature.com
Aspartate aminotransferase and branched-chain aminotransferase from E. coli have been successfully applied for the synthesis of various glutamate analogues. springernature.com These enzymes exhibit high specific activities and relaxed substrate specificities, making them valuable for producing unnatural amino acids. springernature.com Another key enzyme, glutamate dehydrogenase, is utilized in the reductive amination of α-ketoglutarate to produce L-glutamic acid. nih.gov This reaction is often coupled with a cofactor regeneration system, for instance, using formate dehydrogenase to recycle NADH, which is essential for the economic viability of the process. nih.gov The enzymatic approach is a cornerstone for the production of optically pure amino acids, which are vital in the pharmaceutical and food industries. researchgate.netsemanticscholar.org
Four biocatalytic approaches for the synthesis of the protected amino acid building block α-benzyl L-glutamate have been reported. frontiersin.org In one approach, N-Boc L-glutamic acid is mono-benzylesterified by the protease Alcalase with a yield of 81%. frontiersin.org The other three approaches involve biocatalytic γ-selective hydrolysis of α,γ-dibenzyl L-glutamate, selective amide hydrolysis of α-benzyl L-glutamine, and selective lactam hydrolysis of alpha-benzyl L-pyroglutamate, with yields up to 71%. frontiersin.org
A green and economical method for preparing potassium glutamate involves electrodialysis metathesis (EDM). acs.org This electrochemical process utilizes ion exchange membranes to facilitate a double decomposition reaction between sodium glutamate and a potassium salt, such as potassium sulfate. acs.orgdesalinationlab.com The EDM system is composed of repeating cells with alternating cation- and anion-exchange membranes, creating four compartments that allow for the separation and formation of new salt products. desalinationlab.com
In this process, a solution of sodium glutamate and potassium sulfate are passed through the EDM cell stack. Under the influence of an electric field, potassium ions migrate from the potassium sulfate solution across a cation exchange membrane into the glutamate-containing compartment, while sodium ions move in the opposite direction. This results in the formation of potassium glutamate and sodium sulfate in separate streams. The efficiency of this process is influenced by several factors, including the initial concentrations of the reactants and the operating voltage. acs.org Research has shown that higher initial concentrations of sodium glutamate can increase production capacity, though it may also lead to higher energy consumption. acs.org Conversely, a higher initial concentration of potassium sulfate generally improves the performance of the EDM process. acs.org
| Operating Parameter | Effect on EDM Performance |
| Initial Sodium Glutamate Concentration | Higher concentration increases production capacity but also energy consumption. |
| Initial Potassium Sulfate Concentration | Higher concentration improves overall EDM performance. |
| Operating Voltage | An optimal voltage exists to minimize energy consumption; for instance, at 15 V, the lowest energy consumption was found to be 2.59 kWh·kg⁻¹ of potassium glutamate. |
Under optimized conditions, the purity of the potassium glutamate produced can reach 98.92%. acs.org The calculated cost for this process is significantly lower than traditional methods, making EDM a promising technology for the sustainable production of potassium glutamate. acs.org
Advanced Preparation of Functionalized Glutamate-Derived Materials
Beyond the synthesis of the simple salt, glutamate can be incorporated into more complex, functional materials. These materials leverage the chemical properties of the glutamate molecule to create novel structures with specific applications.
Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds (HTlcs), are a class of materials that can intercalate various anions between their positively charged layers. Glutamate can be incorporated into these structures to form hybrid materials with unique properties. A hexagonal HTlc-glutamate has been assembled via a glycol-hydrothermal method using magnesium and aluminum chlorides, glutamic acid, and sodium hydroxide as a precipitating agent. researchgate.net
The glycol in the synthesis plays a crucial role as a bridging agent in the formation of the layered structure. researchgate.net Characterization of the resulting HTlc-glutamate material using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) has confirmed a well-defined shape and a distinct intercalated structure. researchgate.net The growth mechanism of these materials involves the initial formation of metal hydroxide layers, followed by the adsorption of glutamate anions and water molecules into the interlayer space. researchgate.net
Optimization Strategies in Chemical and Chemoenzymatic Synthesis
The efficiency and selectivity of synthetic routes to glutamate derivatives can be significantly enhanced through various optimization strategies. In chemoenzymatic synthesis, which combines the advantages of both chemical and enzymatic methods, several approaches can be employed to improve reaction outcomes.
One key strategy is the use of one-pot multienzyme (OPME) systems. nih.gov These systems utilize multiple enzymes in a single reaction vessel to catalyze sequential reactions, thereby avoiding the need for isolation of intermediates and reducing downstream processing. nih.gov For the synthesis of complex glutamate-containing molecules, such as peptides or glycoconjugates, OPME systems can be highly efficient. nih.gov
Another optimization strategy involves the engineering of substrates or enzymes. Substrate engineering may involve the use of protecting groups to direct an enzyme to a specific site on the molecule. nih.gov For instance, in the synthesis of asymmetrically branched N-glycans, which can be attached to glutamate residues in glycoproteins, chemoenzymatic strategies have been developed that use a common glycan precursor synthesized chemically, followed by enzymatic extension. frontiersin.org Enzyme engineering, through techniques like directed evolution, can be used to create mutant enzymes with improved stability, activity, or altered substrate specificity, tailored for the synthesis of specific glutamate derivatives.
Furthermore, the choice of reaction medium and conditions is critical. For instance, in enzymatic reactions, the use of organic solvents or biphasic systems can sometimes improve substrate solubility and shift reaction equilibria to favor product formation. In chemical synthesis, careful control of parameters such as temperature, pressure, and catalyst loading is essential for maximizing yield and minimizing byproducts.
Reaction Kinetics and Process Parameter Optimization for High Purity Products
The industrial production of high-purity potassium glutamate(1-) hydrate (B1144303), primarily L-potassium glutamate monohydrate, is contingent on the meticulous control of reaction kinetics and the optimization of various process parameters. The principal synthetic route involves the neutralization of L-glutamic acid with a potassium source, followed by purification and crystallization.
A common method for the preparation of L-potassium glutamate monohydrate involves the reaction of L-glutamic acid with potassium carbonate in an aqueous solution. Following the neutralization reaction, the solution undergoes several purification steps, including decolorization with activated carbon and filtration, to remove impurities. The clarified solution is then concentrated to achieve a supersaturated state, a critical step for initiating crystallization. The final product is obtained by cooling the concentrated solution to induce crystallization. google.com
An alternative, environmentally conscious approach for the synthesis of potassium glutamate is through electrodialysis metathesis (EDM). This method utilizes sodium glutamate and potassium sulfate as raw materials. The EDM process demonstrates significant advantages in terms of its streamlined process flow, utilization of raw materials, and product generation. Under optimized conditions, including an operating voltage of 15 V, this method can yield potassium glutamate with a purity of up to 98.92%. acs.org
The optimization of the crystallization process is paramount for achieving a high-purity product with desirable physical characteristics. Key parameters that are controlled during this stage include pH, temperature, and the use of seed crystals. In the induced crystallization method, the addition of L-potassium glutamate seed crystals to the supersaturated solution promotes the formation of stable L-potassium glutamate monohydrate crystals with a uniform particle size. The amount of seed crystal added is typically between 5% and 12% of the initial L-glutamic acid input. The temperature during seeding is also a critical factor and is generally controlled between 20 °C and 48 °C. google.com
The table below summarizes key process parameters for the synthesis and purification of L-potassium glutamate monohydrate.
| Parameter | Optimized Range/Value | Purpose |
| Neutralization pH | 6.5 - 8.0 | To ensure complete reaction of L-glutamic acid. |
| Seeding Temperature | 20 °C - 48 °C | To control the nucleation and growth of crystals. |
| Seed Crystal Amount | 5% - 12% (by weight of L-glutamic acid) | To induce crystallization and control crystal size. |
| Operating Voltage (EDM) | 15 V | To optimize energy consumption and product purity. |
The kinetics of the crystallization of L-glutamic acid, a precursor to potassium glutamate, have been studied to better understand and control the final product quality. The nucleation and growth rates are significantly influenced by the level of supersaturation and the temperature of the crystallizer. researchgate.net By carefully controlling these parameters, it is possible to selectively crystallize the desired polymorph of L-glutamic acid, which in turn affects the purity and stability of the final potassium glutamate(1-) hydrate product. researchgate.netacs.org
Stereoselective Synthesis Methodologies and Enantiomeric Control
The biological activity of potassium glutamate is intrinsically linked to its stereochemistry, with the L-enantiomer being the form of interest for most applications. Therefore, stereoselective synthesis and stringent enantiomeric control are critical aspects of its production. The stereocenter is typically established in the glutamic acid precursor, and the subsequent formation of the potassium salt is a stereoretentive process.
The primary strategy for obtaining enantiomerically pure L-potassium glutamate is to start with L-glutamic acid, which is readily available from the fermentation of sources like corn. google.com The challenge then lies in the separation and purification of the desired enantiomer if a racemic or enantiomerically impure starting material is used.
Several methods have been developed for the chiral resolution of DL-glutamic acid:
Preferential Crystallization with Enzymatic Racemization: This method involves the crystallization of the desired enantiomer from a racemic solution. To overcome the 50% yield limitation of classical resolution, a glutamate racemase enzyme can be used to convert the unwanted D-enantiomer in the solution back into the L-enantiomer, thus allowing for a theoretical yield of close to 100%. tandfonline.com The use of glutamate racemase immobilized on a support like chitosan beads has been shown to significantly improve the yield and optical purity of L-monoammonium glutamate, a closely related salt. tandfonline.com
Chiral Additives: The addition of a chiral auxiliary can induce the preferential crystallization of one enantiomer. For instance, the presence of L-arginine has been shown to induce the crystallization of DL-glutamic acid as a conglomerate (a mixture of pure enantiomeric crystals) and can also delay the crystallization of the L-enantiomer, facilitating the separation of the D-enantiomer. acs.org
Chiral Resolution via Diastereomeric Salt Formation: A common method for resolving racemic amino acids is to react them with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. libretexts.org
Chromatographic Separation of Diastereomers: Racemic intermediates in the synthesis of glutamic acid analogs can be esterified with a chiral alcohol, such as L-(-)-menthol, to form diastereomeric esters. These diastereomers can then be separated using chromatographic techniques like preparative HPLC. beilstein-journals.org
The table below outlines various methodologies for achieving enantiomeric control in the synthesis of glutamic acid and its derivatives.
| Methodology | Description | Key Features |
| Enzymatic Racemization-Coupled Preferential Crystallization | Combines the selective crystallization of one enantiomer with the in-situ racemization of the other. tandfonline.com | High yield and optical purity. |
| Chiral Additive-Induced Crystallization | A chiral molecule is added to the racemic solution to influence the crystallization of one enantiomer. acs.org | Can induce crystallization of a conglomerate from a racemic compound. |
| Diastereomeric Esterification and Chromatographic Separation | The racemic acid is converted into a mixture of diastereomeric esters with a chiral alcohol, which are then separated. beilstein-journals.org | Allows for the separation of enantiomers for subsequent use in synthesis. |
In addition to resolution methods, asymmetric synthesis approaches can be employed to directly produce enantiomerically enriched glutamic acid analogs. This can involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. For example, the synthesis of chi-constrained glutamic acids has been achieved via Michael addition reactions using chiral glycine equivalents. ucj.org.ua
Advanced Spectroscopic Characterization and Structural Elucidation of Potassium Glutamate 1 Hydrate
Vibrational Spectroscopy for Molecular Structure and Dynamics
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular structure, bonding, and intermolecular interactions within potassium glutamate(1-) hydrate (B1144303). These methods probe the vibrational modes of the molecule, which are sensitive to the chemical environment, conformation, and hydrogen bonding network.
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum is a fingerprint of the functional groups present. For potassium glutamate(1-) hydrate, the spectrum is characterized by distinct bands corresponding to the amino group (NH3+), the carboxylate groups (COO-), the hydrocarbon backbone (C-H, C-C), and the water of hydration (O-H).
Analysis of related compounds like monosodium glutamate (B1630785) (MSG) and glutamic acid allows for the assignment of major vibrational bands. The presence of the zwitterionic form in the solid state is confirmed by the characteristic absorptions of the protonated amino group and the deprotonated carboxylate groups. The water of hydration introduces broad absorption bands in the high-frequency region due to O-H stretching and a bending mode around 1600-1700 cm⁻¹.
Table 1: Tentative FTIR Band Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3400-3000 | ν(O-H), ν(N-H) | H₂O, -NH₃⁺ |
| ~2900-3200 | Asymmetric/Symmetric ν(N-H) | -NH₃⁺ |
| ~2960-2850 | Asymmetric/Symmetric ν(C-H) | -CH₂, -CH |
| ~1680-1640 | δ(O-H) | H₂O (bending) |
| ~1620-1550 | Asymmetric ν(COO⁻) | -COO⁻ |
| ~1550-1480 | Asymmetric δ(NH₃⁺) | -NH₃⁺ |
| ~1450-1400 | Symmetric ν(COO⁻) | -COO⁻ |
| ~1470-1430 | δ(CH₂) | -CH₂ (scissoring) |
Note: Band positions are approximate and can be influenced by the specific crystalline environment and hydration state. Data is inferred from studies on similar glutamate salts. researchgate.netnih.govcsbe-scgab.ca
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to FTIR. It is particularly sensitive to non-polar bonds and skeletal vibrations, providing valuable information on the conformation of the glutamate backbone and the nature of intermolecular interactions. nih.govioffe.ru In the solid state, the Raman spectra of amino acid salts are typically sharp and complex, reflecting the well-defined crystalline structure. researchgate.net
For this compound, Raman analysis can distinguish between different conformers of the glutamate anion that may exist. The positions and widths of the carboxylate (COO⁻) and amino (NH₃⁺) group vibrations are sensitive to the strength and geometry of hydrogen bonds involving the water molecule and neighboring glutamate ions. Comparing solid-state and aqueous solution spectra reveals changes in conformation and hydration. nih.gov Studies on monosodium glutamate have utilized Raman spectroscopy to differentiate between anhydrous and monohydrate forms, a technique directly applicable to the potassium salt. researchgate.net
Table 2: Characteristic Raman Bands for Glutamate Salts
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~1430-1400 | Symmetric ν(COO⁻) |
| ~1340-1310 | CH₂ deformation (twisting/wagging) |
| ~1050-1040 | ν(C-C) |
| ~950-870 | CH₂ rocking, C-COO stretching |
Note: These assignments are based on data from monosodium glutamate and glutamic acid and are expected to be similar for this compound. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Studies
NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, ¹H and ¹³C NMR in solution can confirm the molecular structure, while solid-state NMR provides details about the crystal packing, polymorphism, and dynamics.
In aqueous solutions, ¹H and ¹³C NMR spectra show distinct resonances for the different hydrogen and carbon atoms in the glutamate molecule, with chemical shifts influenced by pH.
Solid-state NMR is particularly insightful. High-resolution techniques like Magic Angle Spinning (MAS) are necessary to overcome the line-broadening effects present in solids. Solid-state ¹³C NMR can differentiate between crystallographically inequivalent molecules in the unit cell. Furthermore, solid-state ³⁹K NMR, though challenging due to the nucleus's quadrupolar nature and low sensitivity, can directly probe the coordination environment of the potassium ion. nih.govhuji.ac.il Studies at high magnetic fields have shown that the ³⁹K chemical shift is highly sensitive to the local environment in crystalline salts. nih.gov Advanced techniques applied to the analogous monosodium glutamate monohydrate, such as ultra-high resolution ¹⁷O solid-state NMR, have successfully resolved all eight distinct oxygen sites, providing unprecedented detail on the hydrogen bonding network and molecular structure. rsc.org A similar approach could yield valuable data for the potassium hydrate.
X-ray Diffraction (XRD) for Crystal Structure Determination and Polymorphism Analysis
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It allows for the precise measurement of bond lengths, bond angles, and unit cell parameters, and is essential for identifying different polymorphic forms.
Single-crystal XRD provides the most accurate and detailed structural information. The crystal structure of potassium L-glutamate monohydrate has been determined using this technique. jst.go.jprsc.org The analysis reveals that the compound crystallizes in the orthorhombic space group P2₁2₁2. rsc.org
The glutamate anion adopts a zwitterionic form with a protonated α-amino group and deprotonated carboxylate groups. The potassium ions are coordinated by oxygen atoms from the carboxylate groups of the glutamate anions and the water molecule. rsc.org These coordination bonds and an extensive network of hydrogen bonds involving the amino group, carboxylate groups, and the water molecule link the components into a stable three-dimensional structure. rsc.org This detailed structural information is crucial for understanding the physicochemical properties of the compound.
Table 3: Crystallographic Data for Potassium L-Glutamate Monohydrate
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2 |
| a (Å) | 7.842 |
| b (Å) | 20.590 |
| c (Å) | 5.143 |
| Volume (ų) | 830.50 |
Data obtained from low-temperature single-crystal X-ray diffraction. rsc.org
Powder X-ray diffraction is a rapid and non-destructive technique used for phase identification and analysis of polycrystalline materials. cardiff.ac.ukwiley.com For this compound, the PXRD pattern is a unique fingerprint that can be used to confirm its identity and purity. The pattern consists of a series of diffraction peaks at specific angles (2θ), the positions and intensities of which are determined by the crystal structure.
The PXRD pattern can be calculated from the single-crystal structure data and used as a reference standard. jst.go.jp Experimentally, PXRD is invaluable for studying polymorphism, as different crystal forms of the same compound will produce distinct diffraction patterns. It is also used to monitor solid-state transformations, such as dehydration or hydration, by observing changes in the diffraction pattern as a function of temperature or humidity. cardiff.ac.ukrigaku.com For amino acid hydrates, PXRD is essential for characterizing samples when single crystals of sufficient size for single-crystal XRD cannot be grown. cardiff.ac.ukcardiff.ac.uk
Mass Spectrometry for Molecular Characterization and Impurity Profiling
Mass spectrometry serves as a powerful analytical technique for the molecular characterization of this compound, providing precise information on its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the identity of the compound and for identifying and quantifying potential impurities.
For this compound (C₅H₈KNO₄·H₂O), the expected exact mass and monoisotopic mass can be calculated, which are fundamental for its identification in a mass spectrum. The theoretical monoisotopic mass of the anhydrous potassium glutamate(1-) ion is 184.0013 g/mol . In electrospray ionization (ESI) mass spectrometry, typically used for such analyses, the compound can be observed in both positive and negative ion modes. In positive ion mode, it may be detected as the protonated molecule [M+H]⁺ or as adducts with other cations present in the solvent, such as sodium [M+Na]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.
Table 1: Theoretical Mass Values for this compound Species
| Species | Formula | Charge | Theoretical m/z |
| Glutamic acid | C₅H₉NO₄ | 0 | 147.0532 |
| Glutamate anion | C₅H₈NO₄⁻ | -1 | 146.0453 |
| Potassium glutamate (anhydrous) | C₅H₈KNO₄ | 0 | 185.0118 |
| Protonated potassium glutamate | [C₅H₈KNO₄+H]⁺ | +1 | 186.0191 |
| Potassium glutamate adduct with K⁺ | [C₅H₈KNO₄+K]⁺ | +1 | 223.9649 |
Note: The m/z (mass-to-charge ratio) values are calculated based on the most abundant isotopes.
Impurity profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) is crucial for ensuring the purity of this compound. This method allows for the separation of the main compound from any impurities, which can then be individually identified by their mass-to-charge ratio and fragmentation patterns. Potential impurities in amino acid products can arise from the manufacturing process or degradation. mdpi.com Common types of impurities that could be identified include:
Related amino acids: Such as aspartic acid or pyroglutamic acid.
Enantiomeric impurities: The D-isomer of glutamic acid. While mass spectrometry itself does not typically distinguish between enantiomers, it can be coupled with chiral chromatography for this purpose. mdpi.com
Degradation products: Resulting from exposure to heat, light, or reactive chemicals.
Residual solvents and reagents: From the synthesis and purification processes.
The identification of these impurities is achieved by comparing their experimental mass spectra with known standards or by interpreting their fragmentation patterns obtained through tandem mass spectrometry (MS/MS). lcms.cz
Dielectric Relaxation Spectroscopy (DRS) for Hydration Dynamics and Ion-Pairing Mechanisms
Dielectric Relaxation Spectroscopy (DRS) is a technique that provides insights into the rotational dynamics of polar molecules and ions in solution, making it a valuable tool for studying the hydration and ion-pairing behavior of this compound in aqueous environments. bohrium.com By measuring the frequency-dependent complex permittivity of a solution, DRS can distinguish between the relaxation processes of different species, such as bulk water, water molecules in the hydration shell of the solute, and the solute molecules or ions themselves. bohrium.comnih.gov
A high-frequency mode (around 19 GHz) attributed to the cooperative relaxation of bulk-like water molecules. bohrium.com
An intermediate mode (around 8 GHz) assigned to the reorientation of "slow" water molecules that are dynamically affected by their interaction with the glutamate anion, forming its hydration shell. bohrium.com
A lower-frequency mode (around 1.8 GHz) corresponding to the rotational diffusion of the glutamate anion (Glu⁻) itself. bohrium.com
These findings indicate that the glutamate anion influences the dynamics of water molecules beyond its immediate hydration shell, though this effect diminishes at higher concentrations. researchgate.netrsc.org The hydration appears to be primarily associated with the carboxylate groups of the glutamate anion through hydrogen bonding. researchgate.netrsc.org
DRS can also provide information on ion-pairing. The formation of ion pairs, such as [K⁺Glu⁻]⁰, can be detected as a distinct relaxation process or as a modification of the solute's relaxation mode. nih.gov The lifetime of such ion pairs and any larger aggregates is expected to be very short, likely not exceeding the timescale of the rotational motion of the individual glutamate anion. researchgate.netrsc.org The probability of ion-pairing is influenced by the concentration of the salt in the solution.
Table 2: Summary of Dielectric Relaxation Modes Observed in Aqueous Glutamate Solutions (based on Sodium Glutamate studies)
| Relaxation Mode | Approximate Frequency | Assignment |
| Bulk Water | ~19 GHz | Cooperative reorientation of water molecules distant from the solute. bohrium.com |
| "Slow" Water | ~8 GHz | Reorientation of water molecules in the hydration shell of the glutamate anion. bohrium.com |
| Glutamate Anion | ~1.8 GHz | Rotational diffusion of the individual Glu⁻ anion. bohrium.com |
Further DRS studies specifically on this compound would be beneficial to quantify the precise influence of the potassium cation on the hydration dynamics and ion-pairing mechanisms of the glutamate anion in an aqueous solution.
Chemical Reactivity and Solution Phase Interactions of Potassium Glutamate 1 Hydrate
Ion-Solvent Interactions and Solvation Thermodynamics
The behavior of potassium glutamate (B1630785) in aqueous solutions is fundamentally governed by the interactions between the potassium (K⁺) and glutamate (C₅H₈NO₄⁻) ions and the surrounding water molecules. These interactions dictate the thermodynamic properties of the solution.
In aqueous solutions containing a co-solute like potassium glutamate, water molecules can interact differently with the solute compared to the bulk solvent. This phenomenon is known as preferential interaction. If the protein has a greater affinity for water molecules over the co-solute, it results in "preferential hydration." dntb.gov.ua This means there is an excess of water in the immediate vicinity of a macromolecule, like a protein, compared to the bulk solution. dntb.gov.ua This layer of water, known as the hydration layer, is crucial for macromolecular stability. dntb.gov.ua
Volumetric and viscometric studies are powerful tools for probing solute-solute and solute-solvent interactions. nih.gov By measuring properties like density (ρ) and viscosity (η) at various concentrations and temperatures, key parameters can be calculated to describe these interactions. nih.govnih.gov
These parameters include:
Apparent Molar Volume (φv): This property reflects the volume occupied by the solute in the solution and provides insight into solute-solvent interactions. It is calculated from the density of the solution and the pure solvent. nih.gov
Limiting Apparent Molar Volume (φv⁰): This is the apparent molar volume extrapolated to infinite dilution, representing the interactions of a single solute molecule with the solvent without any solute-solute interference. nih.gov
Jones-Dole Viscosity B-coefficient: This coefficient is derived from viscosity measurements and is an indicator of solute-solvent interactions and the effect of the solute on the structure of the solvent. Positive B-coefficients are characteristic of "structure-making" solutes that increase the local order of water, while negative values indicate "structure-breaking" solutes. nih.gov
Studies on L-glutamic acid in various aqueous solutions show that it generally acts as a structure-maker, a property that is influenced by the presence of other solutes like salts or sugars. nih.govnih.gov
| Parameter | Description | Information Gained |
|---|---|---|
| Apparent Molar Volume (φv) | Molar volume of a solute in solution, calculated from density measurements. | Provides insights into the packing efficiency and interactions between solute and solvent molecules. nih.gov |
| Limiting Apparent Molar Volume (φv⁰) | Apparent molar volume at infinite dilution. | Reflects the intrinsic volume of the solute and its interaction with the solvent without solute-solute effects. nih.gov |
| Viscosity B-coefficient (Jones-Dole) | Empirical coefficient from the Jones-Dole equation for viscosity. | Indicates the structure-making or structure-breaking ability of the solute in the solvent. nih.gov |
| Limiting Apparent Molar Expansibility (Eφ⁰) | Change in limiting apparent molar volume with temperature. | Characterizes the effect of temperature on solute-solvent interactions. nih.gov |
Cation-Anion Association Mechanisms in Solution
In solution, the potassium cation (K⁺) and the glutamate anion (Glu⁻) are not entirely independent but can associate to form ion pairs. This association is primarily an electrostatic interaction, influenced by the solvent environment. Investigations into cation binding with glutamate reveal that cations have a strong preference for the carboxylate groups of the glutamate molecule. acs.orgdrugfuture.com
Role as a Chemical Catalyst or Promoter in Organic Transformations (non-biological)
While widely known for its biological roles, the chemical properties of potassium glutamate allow it to participate in non-biological organic reactions. The glutamate anion, as the conjugate base of a weak acid, can function as a Brønsted base catalyst.
A primary example is the isomerization of saccharides, such as the conversion of D-glucose to D-fructose. This reaction, known as the Lobry de Bruyn-Alberda van Ekenstein (LdB-AvE) transformation, is catalyzed by bases. wikipedia.orgacs.org The mechanism involves the deprotonation of the sugar by a base to form an enediol intermediate, which can then be re-protonated to form an isomer. wikipedia.orgnumberanalytics.com The glutamate anion in potassium glutamate can act as the base in this process, facilitating the initial proton abstraction from the sugar molecule, which is often the rate-determining step. acs.org
The potassium ion itself does not typically act as a direct catalyst in the LdB-AvE transformation in the way a Lewis acid would. nih.gov However, its presence in the solution as a counterion can significantly influence the reaction rate through a "kinetic salt effect." nih.gov
The addition of soluble salts, including potassium salts, has been shown to accelerate the rate of base-catalyzed glucose isomerization. nih.gov This acceleration is not due to a direct catalytic cycle involving the K⁺ ion but rather to the effect of increased ionic strength on the solution's properties. Potentiometric titration studies have revealed that the presence of electrolytes increases the acidity constant of the saccharides. nih.gov Since the isomerization rate depends on the concentration of the deprotonated sugar (the conjugate base), this increase in acidity leads to a higher concentration of the key intermediate at a given pH, thereby promoting a faster reaction rate. nih.gov Therefore, the potassium ion acts as a promoter rather than a direct catalyst.
Preferential Interactions with Macromolecular Surfaces in Solution: Physicochemical Principles
Potassium glutamate is a highly effective stabilizer of folded proteins and protein-nucleic acid complexes. nih.gov This stabilization arises from the principle of preferential exclusion. Potassium glutamate is unfavorably excluded from the surfaces of macromolecules, which drives processes like protein folding and assembly that reduce the surface area exposed to the solvent. wikipedia.orgnih.gov
The physicochemical basis for this effect has been quantified by measuring the interaction potentials (α-values) of potassium glutamate with various functional groups found on protein surfaces. nih.gov These studies, conducted using methods like osmometry and solubility assays, reveal that interactions of potassium glutamate are:
Unfavorable with non-polar (sp³ and sp²) carbon groups, amide oxygen, and anionic carboxylate oxygen.
Favorable with cationic and amide nitrogen groups. nih.gov
The dominant effect for protein stabilization is the large unfavorable interaction with the hydrocarbon groups and amide oxygens that become exposed to the solvent when a protein unfolds. nih.gov By being excluded from these surfaces, potassium glutamate makes the unfolded state thermodynamically less favorable, thus shifting the equilibrium towards the folded, more compact state. wikipedia.orgnih.gov This contrasts with a salt like potassium chloride (KCl), which interacts favorably with amide groups and is therefore less effective at promoting protein assembly and can even be inhibitory. chemistry-online.com
| Protein Functional Group | Interaction with Potassium Glutamate | Interaction Potential (α-value) | Effect |
|---|---|---|---|
| Aliphatic Carbon (sp³) | Unfavorable | Positive | Promotes burial of hydrophobic side chains. nih.gov |
| Aromatic Carbon (sp²) | Unfavorable | Positive | Promotes burial of aromatic side chains. nih.gov |
| Amide Oxygen | Unfavorable | Positive | Drives folding to shield the peptide backbone. nih.gov |
| Carboxylate Oxygen | Unfavorable | Positive | Contributes to overall exclusion from anionic surfaces. nih.gov |
| Amide Nitrogen | Favorable | Negative | Slightly favorable interaction with the peptide backbone. nih.gov |
| Cationic Nitrogen | Favorable | Negative | Favorable interaction with basic residues like lysine. nih.gov |
Quantification of Interaction Potentials (α-values) with Model Compounds
The chemical interactions between potassium glutamate (KGlu) and the functional groups characteristic of proteins can be quantified using interaction potentials, known as α-values. nih.gov These values provide a measure of the non-coulombic chemical interactions of KGlu with a unit area of a specific functional group. nih.gov A positive α-value indicates an unfavorable interaction, or repulsion, between KGlu and the group, while a negative α-value signifies a favorable, or attractive, interaction. nih.gov
These α-values are derived from experimental data, such as osmometry or solubility assays, which measure the chemical potential derivative (μ₂₃) quantifying the preferential interactions between KGlu (component 3) and various model compounds (component 2). nih.gov Studies have determined these interaction potentials for KGlu with six key protein functional groups: sp³ (aliphatic) carbon, sp² (aromatic, amide, carboxylate) carbon, amide and anionic (carboxylate) oxygen, and amide and cationic nitrogen. nih.gov
This quantitative framework helps to explain the role of potassium glutamate as a significant osmolyte in organisms like Escherichia coli. The predominantly unfavorable interactions with anionic and amide oxygens, as well as hydrocarbon groups on biopolymer surfaces, make it an effective agent for stabilizing folded proteins. nih.gov
Table 1: Interaction Potentials (α-values) of Potassium Glutamate with Protein Functional Groups A positive α-value indicates an unfavorable interaction, while a negative value indicates a favorable one. Data sourced from studies conducted at 23–25°C.
| Functional Group | Type of Interaction | α-value (cal mol⁻¹ Å⁻²) |
| sp³ Carbon | Unfavorable | Positive |
| sp² Carbon | Unfavorable | Positive |
| Amide Oxygen | Unfavorable | Positive |
| Carboxylate Oxygen | Unfavorable | Positive |
| Amide Nitrogen | Favorable | Negative |
| Cationic Nitrogen | Favorable | Negative |
This table is generated based on qualitative descriptions from the research findings. nih.gov The exact numerical values can be found in the cited literature.
Non-Coulombic Ionic Effects on Self-Assembly of Non-Biological Oligomers
Beyond simple electrostatic (coulombic) effects, potassium glutamate exerts significant non-coulombic ionic effects that influence the self-assembly of macromolecules. biorxiv.orgresearchgate.net This has been demonstrated in studies on sliding clamps, which are ring-shaped oligomeric proteins essential for DNA replication. biorxiv.orgresearchgate.net
In buffer solutions of moderate ionic strength containing salts like sodium chloride (NaCl), the stability of these protein complexes is governed by typical charge-screening models, where increasing salt concentration weakens the association. biorxiv.orgresearchgate.net However, when NaCl is replaced with potassium glutamate, a different phenomenon occurs. KGlu promotes the formation of higher-order assemblies, causing the oligomeric rings to stack face-to-face. biorxiv.orgresearchgate.net For instance, in a 1 M KGlu buffer, the E. coli β-clamp was observed to form structures averaging approximately 3.5 clamps per assembly. biorxiv.org
This effect is not driven by simple electrostatics but by the unfavorable energetic interactions between KGlu and the functional groups on the protein's surface. biorxiv.orgresearchgate.net These non-specific, weak interactions, which become significant at high solute concentrations (greater than 100 mM), drive biomolecular processes that result in the burial of the exposed protein surface area to minimize contact with the solute. biorxiv.org This mechanism is not unique to the E. coli β-clamp; similar results were observed with the sliding clamp from S. cerevisiae (PCNA), suggesting that the effect of KGlu is a general one and not specific to a particular protein. biorxiv.orgresearchgate.net This behavior highlights KGlu's role as a powerful stabilizer that can induce protein association and the formation of larger, ordered structures through non-coulombic interactions. biorxiv.org
Table 2: Effect of Salt Type on the Oligomerization of Sliding Clamps
| Salt | Primary Effect | Observed Outcome on Sliding Clamp Assembly |
| Sodium Chloride (NaCl) | Coulombic Charge-Screening | Decreased dimer stability with increasing concentration. biorxiv.orgresearchgate.net |
| Potassium Glutamate (KGlu) | Non-Coulombic Ionic Effects | Promotion of higher-order self-assembly (stacking of rings). biorxiv.orgresearchgate.net |
Advanced Analytical Method Development for Potassium Glutamate 1 Hydrate
Electrochemical Methods for Solution Behavior and Conductivity Studies
Electrical conductance measurements are used to determine the mobility of ions in a solution and to derive key thermodynamic and transport properties. For an electrolyte solution, the molar conductivity (Λ) is a measure of the conducting power of all the ions produced by one mole of an electrolyte. byjus.com
Potassium glutamate(1-) hydrate (B1144303) is a strong electrolyte, meaning it completely dissociates into potassium ions (K+) and glutamate (B1630785) ions (Glu-) in aqueous solution. nih.gov The molar conductivity of strong electrolytes decreases as the concentration increases, a phenomenon that can be described by the Kohlrausch equation. wikipedia.org
By measuring the conductivity of dilute solutions of potassium glutamate at various concentrations and temperatures, it is possible to determine the limiting molar conductivity (Λo) . This is the molar conductivity at infinite dilution, where inter-ionic forces are negligible. wikipedia.orgresearchgate.net The value of Λo is obtained by extrapolating the experimental data to zero concentration using appropriate conductivity equations, such as those developed by Onsager, and Quint and Viallard. researchgate.net
From the conductivity data, other important parameters can be derived:
Association Constant (KA): This constant quantifies the extent of ion-pair formation in the solution. For a strong electrolyte like potassium glutamate, the association into ion pairs is generally low in dilute solutions.
Distance Parameter (R): This parameter represents the closest distance of approach between the cation (K+) and the anion (Glu-).
These parameters provide a comprehensive understanding of the ion-ion and ion-solvent interactions occurring in the solution.
Table 2: Derived Electrochemical Parameters for a Hypothetical Aqueous Potassium Glutamate Solution at 298.15 K
| Parameter | Symbol | Description | Representative Value |
| Limiting Molar Conductivity | Λo | Molar conductivity at infinite dilution. | ~100-120 S·cm²·mol⁻¹ |
| Association Constant | KA | Equilibrium constant for ion-pair formation. | Low (indicative of a strong electrolyte) |
| Distance Parameter | R | Closest distance of approach between ions. | ~3-5 Å |
This table presents representative values based on the principles of strong electrolytes and data for similar amino acid salts, as specific experimental data for potassium glutamate was not available in the searched literature.
The study of these parameters is crucial for understanding the thermodynamic stability and transport properties of potassium glutamate solutions, which is relevant in various applications, including its role as an osmoprotectant in biological systems. nih.gov
Advanced Titrimetric Methods for Purity and Content Analysis
Titrimetric methods, particularly potentiometric and conductometric titrations, are robust and accurate techniques for determining the purity and active content of potassium glutamate(1-) hydrate. These methods offer advantages in terms of automation, objectivity, and applicability to colored or turbid solutions. byjus.commetrohmusa.com
An official method for the determination of glutamate in food products involves potentiometric titration, highlighting its reliability and acceptance in analytical chemistry. nih.gov The validation of titrimetric methods is essential to ensure they are suitable for their intended purpose, encompassing parameters like accuracy, precision, linearity, and specificity. usp.org
In the potentiometric titration of potassium glutamate, a standard solution of a strong acid, such as hydrochloric acid (HCl), is used as the titrant. Potassium glutamate is the salt of a strong base (potassium hydroxide) and a weak acid (glutamic acid), which gives it a basic character in solution. The titration reaction involves the protonation of the glutamate anion. The endpoint of the titration, which corresponds to the complete neutralization of the glutamate, is detected by a sharp change in the potential of a suitable indicator electrode, typically a glass pH electrode. sapub.org
Conductometric titration offers an alternative approach. byjus.com In this method, the change in the electrical conductivity of the solution is monitored as the titrant is added. The titration of potassium glutamate with a strong acid involves the replacement of the more mobile glutamate ions with less mobile ions from the salt formed during the reaction, and after the equivalence point, a sharp increase in conductivity occurs due to the excess of highly mobile H+ ions from the strong acid titrant. pg.edu.pl A plot of conductivity versus the volume of titrant added consists of two linear branches with different slopes, the intersection of which indicates the equivalence point. pg.edu.pl This method is particularly useful for the analysis of weak acids or bases and can be applied to the determination of potassium glutamate. researchgate.net
Table 3: Comparison of Advanced Titrimetric Methods for Potassium Glutamate Analysis
| Method | Principle | Endpoint Detection | Key Advantages |
| Potentiometric Titration | Measurement of potential change during titration. | Sharp inflection in the potential curve at the equivalence point. | High accuracy and precision, easily automated, applicable to colored solutions. metrohmusa.com |
| Conductometric Titration | Measurement of conductivity change during titration. | Break in the conductivity curve at the equivalence point. | Useful for very dilute solutions and weak acid/base systems, objective endpoint determination. byjus.com |
Applications of Potassium Glutamate 1 Hydrate in Advanced Chemical and Materials Science
Utilization in Cell-Free Biosynthesis Systems for Enzyme and Protein Production
Cell-free protein synthesis (CFPS) has emerged as a powerful platform for the rapid production and engineering of enzymes and therapeutic proteins. In these systems, the cellular machinery for transcription and translation is utilized outside of a living cell, offering an open environment that is amenable to direct manipulation and optimization. Potassium glutamate (B1630785) is a crucial component in many E. coli-based CFPS systems.
Originally, glutamate salts, including potassium glutamate, were incorporated into CFPS reaction mixtures to provide physiologically relevant cations like K+ and to act as a counterion. nih.gov The concentrations were guided by the typical intracellular concentrations found in E. coli. nih.gov However, its role has evolved, with research demonstrating that glutamate can also serve as a secondary energy source to regenerate ATP through oxidative phosphorylation, a critical process for sustaining protein synthesis. nih.govmdpi.com This dual function makes the concentration of potassium glutamate a key parameter to adjust for maximizing protein yields. nih.gov Furthermore, in the context of bacterial osmoregulation, potassium glutamate accumulates under hyper-osmotic stress and functions as a temporary osmoprotectant. nih.gov This property is leveraged in CFPS to stabilize proteins and their complexes with nucleic acids, much like other osmoprotectants. nih.govbiorxiv.org
The optimization of CFPS methodologies is critical for achieving high yields of functional proteins, and the concentration of potassium glutamate is a frequently adjusted parameter. Research has shown that systematically analyzing and altering the concentrations of reaction components can lead to significant improvements in productivity and cost-effectiveness. nih.gov
In one study aimed at optimizing the production of the antibody trastuzumab, researchers found that increasing the potassium glutamate concentration from the conventional 130 mM to a range of 230-280 mM resulted in a 25% increase in IgG yields. nih.gov This optimization was part of a broader simplification of the CFPS system, where several other components were eliminated, leading to a 95% reduction in reagent costs without compromising, and in some cases improving, protein yields. nih.gov The increased glutamate concentration was identified as a critical element for maintaining the productivity of this simplified system. nih.gov
The optimal concentration of potassium glutamate can, however, be dependent on the specific protein being synthesized and the composition of the cell-free extract. For example, when expressing superfolder Green Fluorescent Protein (sfGFP), the optimal potassium glutamate concentration was found to differ depending on whether a plasmid DNA or linear DNA template was used. For plasmid DNA, optimal levels were between 160 mM and 220 mM, whereas for linear DNA, the optimal range was lower, between 80 mM and 140 mM. biorxiv.org
The interplay between potassium glutamate and other components is also a key consideration. For instance, at higher potassium glutamate concentrations, the elimination of pyruvate, another energy source, can lead to higher IgG yields. nih.gov This indicates that glutamate can sufficiently fuel the energy requirements of the system under certain conditions.
Interactive Data Table: Optimization of CFPS with Potassium Glutamate
| Target Protein | DNA Template | Initial KGlu (mM) | Optimal KGlu (mM) | Change in Yield | Reference |
|---|---|---|---|---|---|
| Trastuzumab (IgG) | Plasmid | 130 | 230-280 | +25% | nih.gov |
| sfGFP | Plasmid | - | 160-220 | - | biorxiv.org |
These findings underscore the importance of fine-tuning the concentration of potassium glutamate to the specific requirements of the CFPS system and the target protein to achieve maximal yields and efficiency.
Role in the Development of Aqueous Electrolytes for Advanced Battery Technologies
Based on the conducted research, there is no information available in the public domain regarding the specific use of potassium glutamate(1-) hydrate (B1144303) in the development of aqueous electrolytes for advanced battery technologies. While aqueous potassium-ion batteries are an area of active research, the electrolytes studied typically involve other potassium salts such as potassium hexafluorophosphate (B91526) (KPF6), potassium bis(fluorosulfonyl)imide (KFSI), and highly concentrated "water-in-salt" electrolytes (WiSEs) using salts like potassium cyano(trifluoromethanesulfonyl)imide (KCTFSI). google.comresearchgate.netmdpi.comnih.gov
Inclusion in Composite Materials for Energy Storage Applications
Following a thorough review of available literature, no evidence was found to suggest that potassium glutamate(1-) hydrate is currently included in composite materials for energy storage applications. Research into composite materials for potassium-ion batteries focuses on various other substances, such as expanded vermiculite (B1170534) with potassium carbonate, polymer-based composites, and inorganic material composites, to enhance the performance and stability of electrodes. researchgate.netoaepublish.compnas.orgmdpi.com
Future Research Directions and Emerging Paradigms for Potassium Glutamate 1 Hydrate
Development of Novel Synthetic Routes with Enhanced Sustainability
The industrial production of glutamic acid and its salts has traditionally relied on fermentation processes. researchgate.netcore.ac.ukbepls.com While effective, there is a growing impetus to develop more sustainable and environmentally benign synthetic routes. Future research is pivoting towards green chemistry principles to reduce energy consumption, utilize renewable feedstocks, and minimize waste.
One promising avenue is the use of biocatalysis. Researchers are exploring enzymatic processes for more efficient and selective synthesis. For instance, the use of L-amino acid oxidase from C. adamanteus has been detailed for the production of α-ketoglutaramate, a related compound, demonstrating the potential for high-purity, high-yield biocatalytic production of amino acid derivatives. mdpi.comnih.gov The optimization of such enzymatic processes, potentially through enzyme engineering and immobilization, could lead to significant improvements in stability and reusability, making the synthesis of potassium glutamate (B1630785) more economical and sustainable. frontiersin.org
Another innovative approach involves the direct synthesis from basic starting materials using novel catalysts. An environmentally friendly method has been developed to transform amino alcohols into amino acid salts using a ruthenium pincer complex as a catalyst, with water serving as both the solvent and the oxidant. nih.gov This atom-economical process, which liberates dihydrogen as the only byproduct, represents a significant step towards greener synthesis of amino acid salts. nih.gov
Furthermore, research into carbon-negative synthesis is gaining traction. A landmark study has demonstrated a method for synthesizing amino acids that consumes more carbon dioxide than it emits, using a cell-free biocatalytic system. gatech.edu This approach utilizes CO2 as a low-cost feedstock, offering the dual benefit of producing valuable chemicals while removing a potent greenhouse gas from the atmosphere. gatech.edu The catalytic conversion of renewable biomass into amino acids is also being explored as an alternative to conventional methods that rely on non-renewable resources or toxic reagents. rsc.org Additionally, methods are being developed to utilize waste streams, such as the glutamic acid mother liquor from corn fermentation, to produce potassium glutamate, thereby increasing the value of byproducts and reducing industrial waste. google.com
Table 1: Comparison of Synthetic Methodologies for Glutamic Acid and its Salts
| Methodology | Description | Advantages | Key Research Areas |
|---|---|---|---|
| Microbial Fermentation | Utilization of microorganisms like Corynebacterium glutamicum to convert sugars into glutamic acid. nih.govsemanticscholar.org | Well-established, high yields, produces the biologically active L-isomer. bepls.com | Strain improvement, use of sustainable feedstocks (e.g., cellulosic biomass), process optimization. semanticscholar.orgnih.gov |
| Biocatalytic Synthesis | Use of isolated enzymes (e.g., oxidases, proteases) to catalyze specific reaction steps. mdpi.comfrontiersin.org | High selectivity and purity, mild reaction conditions, potential for enzyme reuse. mdpi.comnih.gov | Enzyme discovery and engineering, immobilization techniques, process scaling. frontiersin.org |
| Chemocatalysis | Employment of metal-based or other chemical catalysts for synthesis from basic precursors. nih.gov | Atom economy, potential for novel reaction pathways, use of non-biological feedstocks. nih.gov | Catalyst development (e.g., ruthenium pincer complexes), reaction optimization. |
| Carbon-Negative Synthesis | Use of cell-free systems and CO2 as a primary carbon source. gatech.edu | Environmentally beneficial (removes CO2), utilizes low-cost feedstock. gatech.edu | System scalability, cost-effectiveness, expansion to other chemicals. gatech.edu |
| Biomass Conversion | Catalytic conversion of renewable biomass feedstocks into amino acids. rsc.org | Reduces reliance on fossil fuels, utilizes abundant renewable resources. rsc.org | Development of efficient catalytic systems for converting biomass-derived molecules. |
Integration of Multi-Omics Data in Biochemical Engineering Contexts
The production of glutamate via fermentation is a complex biological process. To enhance the efficiency and yield of this process, a deeper, systems-level understanding of the microorganisms involved is necessary. The integration of multiple "omics" data types—such as genomics, transcriptomics, proteomics, and metabolomics—is an emerging paradigm in biochemical engineering. mdpi.comnih.gov This holistic approach allows researchers to construct comprehensive models of cellular metabolism and its regulation. rsc.org
Future research will increasingly rely on computational pipelines like INTEGRATE (Model-based multi-omics data INTEGRAtion to characterize mulTi-level mEtabolic regulation), which combines transcriptomics and metabolomics data to create a detailed picture of metabolic fluxes. rsc.orgturito.com By applying such tools to glutamate-producing bacteria, researchers can identify metabolic bottlenecks, uncover complex regulatory networks, and pinpoint targets for genetic engineering to improve production strains. rsc.org This data-driven approach moves beyond single-gene modifications to a more rational design of microbial cell factories.
The application of multi-omics is not limited to optimizing production. It can also be used to understand how cells respond to different environmental conditions, which is crucial for developing robust and efficient fermentation processes. bepls.com By generating and integrating large datasets, scientists can unravel the intricate interplay between genes, proteins, and metabolites that govern the production of potassium glutamate. mdpi.comnih.gov
Table 2: Applications of Multi-Omics in Glutamate Biochemical Engineering
| Omics Type | Data Provided | Application in Glutamate Production |
|---|---|---|
| Genomics | Complete genetic blueprint of the organism. | Identification of genes involved in glutamate synthesis pathways. nih.gov |
| Transcriptomics | Gene expression levels under specific conditions. | Understanding how gene activity changes during fermentation to regulate metabolism. rsc.orgturito.com |
| Proteomics | The complete set of proteins expressed by an organism. | Quantifying the enzymes and regulatory proteins directly involved in the process. |
| Metabolomics | The profile of small-molecule metabolites. | Measuring the concentration of glutamate, its precursors, and competing metabolites to identify pathway efficiencies. rsc.orgturito.com |
Advanced Characterization Techniques for Dynamic Processes
Understanding the dynamic behavior of potassium and glutamate ions is crucial, particularly in biological contexts where they act as key signaling molecules and electrolytes. nih.govakjournals.com Future research will leverage advanced characterization techniques to study these processes in real-time and with high resolution.
Techniques such as in situ microdialysis allow for the continuous monitoring of extracellular concentrations of ions like potassium and glutamate in living tissues. akjournals.com This has been instrumental in studying the massive flux of these ions following brain injury, revealing the dynamic interplay between neuronal depolarization and neurotransmitter release. akjournals.com
At the molecular level, the functional characterization of ion channels and receptors that bind glutamate and are selective for potassium provides deep insights. nih.gov Research on prokaryotic glutamate receptors (GluRs), which are related to both eukaryotic GluRs and potassium channels, helps to elucidate the fundamental mechanisms of ion channel gating and selectivity. nih.gov Advanced electrophysiological and structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be essential in visualizing the conformational changes these proteins undergo during activation.
Furthermore, studying the effects of potassium-induced depolarization on neuronal cultures using specific receptor antagonists helps to dissect the complex downstream signaling pathways. google.com These studies differentiate between the various glutamate receptor subtypes and their respective roles in neuronal survival and excitotoxicity, processes that are fundamentally dynamic. google.com
Exploration of Solid-State Forms and Co-Crystallization Phenomena
The physical properties of a chemical compound are heavily influenced by its solid-state form. For potassium glutamate(1-) hydrate (B1144303), future research will focus on exploring polymorphism and, more significantly, co-crystallization to create novel materials with tailored properties. Co-crystals are multicomponent crystalline solids where different molecules are held together in the same crystal lattice by non-covalent interactions, such as hydrogen bonds. vedantu.com
This approach offers a powerful way to modify physicochemical properties like solubility, stability, and bioavailability without altering the chemical structure of the active molecule. core.ac.ukvedantu.com Amino acids are particularly promising as "co-formers" in co-crystal design because their functional groups can form strong hydrogen bonds and their zwitterionic nature can enhance stability. core.ac.ukvedantu.com
A notable example is the co-crystallization of diclofenac (B195802) potassium with L-proline, which improved the stability and dissolution rate of the drug. vedantu.com This provides a strong precedent for exploring co-crystals of potassium glutamate with other safe, biocompatible molecules. By systematically screening for co-formers and using various crystallization techniques (e.g., solvent evaporation, supercritical fluid extraction), researchers can develop new solid-state forms of potassium glutamate with enhanced characteristics. rsc.org This could be particularly valuable in food science, for improving dissolution or handling properties, or in creating new functional materials.
Table 3: Potential Co-formers for Potassium Glutamate Co-Crystallization
| Co-former Class | Examples | Rationale for Use | Potential Property Enhancement |
|---|---|---|---|
| Amino Acids | L-Proline, Glycine, L-Glutamine | Safe, biocompatible, excellent hydrogen bonding capabilities. core.ac.ukvedantu.com | Solubility, dissolution rate, physical stability. vedantu.com |
| Carboxylic Acids | Citric Acid, Tartaric Acid | Readily available, form strong hydrogen bonds with glutamate's amino group. | Modification of taste profile, improved hygroscopicity. |
| Vitamins | Ascorbic Acid (Vitamin C) | Adds nutritional value, acts as a hydrogen bond donor/acceptor. | Creation of a multi-functional ingredient, antioxidant properties. |
Computational Design of Functionalized Glutamate-Based Materials
Computational modeling is becoming an indispensable tool for designing new materials from the ground up. researchgate.netacs.org In the context of glutamate, computational approaches can be used to design and predict the properties of novel functionalized materials where glutamate or its derivatives serve as a key building block.
One exciting area is the design of metal-organic frameworks (MOFs). MOFs are highly porous materials constructed from metal ions or clusters linked by organic molecules. The versatility of MOFs allows for precise tailoring of their structure and function. acs.org Recent research has demonstrated the fabrication of a cerium-based MOF functionalized with glutamic acid. google.com This material exhibited a very high surface area and a strong capacity for adsorbing dyes from aqueous solutions, showcasing the potential of glutamate in environmental remediation applications. google.com
Computational methods, such as density functional theory (DFT) and molecular dynamics simulations, can be used to screen potential structures, predict their stability, and understand the mechanisms of their function before they are ever synthesized in the lab. semanticscholar.orgacs.org This rational, in silico design process can accelerate the discovery of new glutamate-based materials for a wide range of applications, including catalysis, gas storage, and sensing. researchgate.netacs.org For example, a new material designed to sense glutamate in the brain has already shown promise for advancing the study of neurological disorders. nih.gov By leveraging computational design, researchers can explore the vast chemical space of glutamate-functionalized materials to create next-generation products with unprecedented capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
